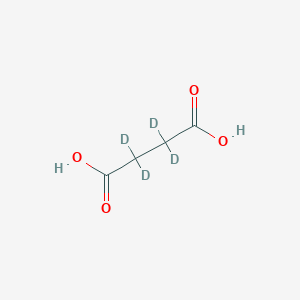

2,2,3,3-tetradeuteriobutanedioic acid

Description

Significance of Site-Specific Deuteration in Dicarboxylic Acids for Academic Inquiry

Site-specific deuteration of dicarboxylic acids is a powerful technique that offers unique insights into chemical and biological systems. The introduction of deuterium (B1214612) at specific locations within a molecule allows for the investigation of phenomena that would be otherwise difficult to observe.

One of the most significant consequences of deuteration is the kinetic isotope effect (KIE) . wikipedia.org The C-D bond is stronger than the C-H bond, meaning that more energy is required to break it. wikipedia.org Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. By comparing the reaction rates of the deuterated and non-deuterated dicarboxylic acids, researchers can elucidate reaction mechanisms and identify the rate-limiting steps. nih.gov

Deuterated dicarboxylic acids also serve as invaluable tracers in metabolic studies. nih.gov The deuterium atoms act as heavy labels that can be tracked using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow the metabolic fate of a dicarboxylic acid within a cell or organism, providing a detailed picture of its absorption, distribution, metabolism, and excretion (ADME). chemrxiv.org

Furthermore, site-specific deuteration can be used to stabilize molecules against metabolic degradation. nih.gov In many biological systems, the metabolism of organic molecules is initiated by the enzymatic cleavage of C-H bonds. By replacing these susceptible hydrogens with deuterium, the metabolic process can be slowed down, leading to a longer biological half-life of the compound. nih.gov This strategy has been explored in drug development to improve the pharmacokinetic profiles of therapeutic agents.

The use of deuterated compounds is also crucial in NMR spectroscopy . sigmaaldrich.com Deuterated solvents are routinely used in NMR to avoid interference from solvent protons. savemyexams.com Moreover, the introduction of deuterium into a molecule of interest can simplify complex proton NMR spectra and aid in the assignment of signals. libretexts.org

| Research Application | Principle | Significance in Dicarboxylic Acid Studies |

| Mechanistic Elucidation | Kinetic Isotope Effect (KIE) | Determining rate-limiting steps in reactions involving C-H bond cleavage. |

| Metabolic Tracing | Isotopic Labeling | Tracking the metabolic fate of dicarboxylic acids in biological systems. |

| Metabolic Stabilization | Enhanced C-D Bond Strength | Increasing the in vivo half-life of dicarboxylic acids by slowing metabolic degradation. |

| NMR Spectroscopy | Altered Nuclear Properties | Simplifying spectra and serving as non-interfering solvents for analysis. |

Role of Deuterated Succinic Acid Analogs in Elucidating Fundamental Chemical and Biological Processes

Succinic acid is a key intermediate in the citric acid cycle (or Krebs cycle) , a central metabolic pathway for the production of energy in aerobic organisms. nephrolog.ru As such, its metabolism is tightly regulated and intertwined with numerous other biochemical processes. Deuterated succinic acid analogs, such as 2,2,3,3-tetradeuteriobutanedioic acid, provide a unique window into these intricate processes.

By introducing deuterated succinate (B1194679) into a biological system, researchers can trace its path through the citric acid cycle and connected metabolic pathways. nih.govmdpi.com This allows for the quantification of metabolic fluxes and the identification of potential metabolic dysregulations in disease states. For instance, studies have utilized isotopic labeling to investigate the metabolic adaptations of cancer cells, which often exhibit altered succinate metabolism.

The KIE of deuterated succinic acid analogs can be exploited to study the enzymes that metabolize succinate, such as succinate dehydrogenase (SDH). By measuring the effect of deuteration on the rate of the SDH-catalyzed reaction, valuable information about the enzyme's mechanism and active site can be obtained.

Recent research has also highlighted the role of succinic acid in signaling pathways and its impact on conditions like obesity and insulin (B600854) resistance. nih.govresearchgate.net Deuterated succinic acid analogs can be employed in these studies to dissect the specific contributions of succinate to these complex physiological responses.

The table below summarizes some of the key research findings involving deuterated succinic acid analogs:

| Research Area | Key Findings |

| Metabolic Flux Analysis | Tracing the flow of carbon from succinate through the citric acid cycle and other pathways. |

| Enzyme Mechanism Studies | Elucidating the reaction mechanism of succinate dehydrogenase through kinetic isotope effect measurements. |

| Pathophysiology of Disease | Investigating the role of altered succinate metabolism in cancer and metabolic disorders. nih.govmdpi.com |

| Signal Transduction | Probing the signaling functions of succinate in various cellular processes. |

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3-tetradeuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514628 | |

| Record name | (~2~H_4_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14493-42-6 | |

| Record name | (~2~H_4_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid-2,2,3,3-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for 2,2,3,3 Tetradeuteriobutanedioic Acid

Regiospecific and Stereospecific Deuteration Approaches

Achieving the specific tetradeuteration of butanedioic acid at the C2 and C3 positions necessitates a combination of advanced deuteration techniques that can selectively target α- and β-C(sp³)–H bonds relative to a carboxylic acid functional group.

Late-Stage β-C(sp³)–H Deuteration Techniques for Carboxylic Acids

Recent advancements have enabled the regioselective late-stage deuteration of free carboxylic acids at the β-position. chemrxiv.orgnih.gov This is particularly challenging due to the inert nature of C(sp³)–H bonds. A notable method involves a palladium-catalyzed reaction that utilizes a deuterated solvent as the deuterium (B1214612) source. chemrxiv.orgnih.govacs.org

The process is based on the principle of reversible C–H activation, where the initial optimization is performed for the reverse reaction (de-deuteration) to identify effective catalyst systems. chemrxiv.orgchemrxiv.org A key innovation in this area is the development of novel ethylenediamine-based ligands. acs.orgresearchgate.net These ligands facilitate the functionalization of previously non-activated methylene β-C(sp³)–H bonds. chemrxiv.orgacs.org The reaction proceeds using a deuterated solvent like d1-hexafluoroisopropanol (d1-HFIP) to introduce the deuterium atoms. chemrxiv.org This technique has been successfully applied to a diverse range of free carboxylic acids, including frameworks found in bioactive molecules, demonstrating its utility in complex molecular settings. chemrxiv.orgnih.govresearchgate.net For a substrate like butanedioic acid, this strategy could theoretically target the C-H bonds β to one of the carboxyl groups.

Table 1: Selected Bioactive Carboxylic Acids Deuterated via Late-Stage β-C(sp³)–H Activation

| Compound | Class | Total Deuterium Incorporation (Dtotal) |

|---|---|---|

| Clofibric acid | Fibrate | 1.4 – 2.2 |

| Ciprofibrate | Fibrate | 1.4 – 2.2 |

| Clinofibrate | Fibrate | 1.4 – 2.2 |

| Bezafibrate | Fibrate | 1.4 – 2.2 |

| Fenoprop | Herbicide | - |

| Valproic acid | Antiepileptic | - |

Data sourced from research on late-stage deuteration of bioactive molecules. chemrxiv.org Exact Dtotal for all compounds was not specified in the source.

α-Deuteration Protocols for Carboxylic Acids

The deuteration of the α-position of carboxylic acids is a more established process, often proceeding through an enol or enolate intermediate. libretexts.org One practical and environmentally friendly method involves the synthesis from corresponding malonic acids. nih.gov This protocol utilizes hydrogen/deuterium exchange and subsequent decarboxylation in the presence of deuterium oxide (D₂O) without the need for organic solvents. nih.gov

A more versatile approach for late-stage α-deuteration employs a ternary catalyst system under mild conditions. researchgate.netelsevierpure.com This system, consisting of potassium carbonate (K₂CO₃), pivalic anhydride, and 4-dimethylaminopyridine (DMAP), facilitates α-deuteration with high isotopic incorporation across a broad range of substrates, including complex pharmaceuticals and natural products. researchgate.net Mechanistic studies suggest the reaction proceeds via the enolization of an acyl pyridinium species. researchgate.netelsevierpure.com Another method involves the use of deuterotrifluoroacetic acid on mixed anhydrides of alkane acids and trifluoroacetic acid, followed by hydrolysis to yield α-deuterated acids. iaea.org These protocols provide a direct route to label the C2 position of butanedioic acid.

Controlled Tetradeuteration in Fatty Acid Synthesis

While butanedioic acid is a dicarboxylic acid, principles from the controlled deuteration of fatty acids are directly applicable. A concise and reliable protocol has been developed for the precisely controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions. nih.govnih.gov This two-step process demonstrates the feasibility of combining deuteration strategies to achieve multi-site labeling.

The methodology is noted for its use of inexpensive or catalytic amounts of commercially available reagents and its broad applicability to various fatty acids, including those with carbon-carbon double bonds and protected hydroxy groups. nih.gov The high selectivity for deuterium incorporation at both α- and β-positions is a key feature. nih.govnih.gov The synthesis of 2,2,3,3-tetradeuteriobutanedioic acid can be envisioned by the sequential or concurrent application of the α- and β-deuteration protocols described previously, allowing for the precise introduction of four deuterium atoms onto the carbon backbone. The successful application of this strategy in fatty acid synthesis underscores its potential for creating specifically labeled dicarboxylic acids. nih.gov

Isotopic Exchange Reactions and Carbon Labeling

Beyond deuterium labeling, the incorporation of carbon isotopes (such as ¹³C or ¹⁴C) into the carboxyl group is another important labeling strategy. These methods often rely on the exchange of the entire carboxyl group.

Carbon-12/Isotope (*C) Exchange Mechanisms

Carbon isotope exchange allows for the replacement of a native ¹²C carboxyl group with an isotopic label, which is invaluable for drug metabolism and pharmacokinetic studies. nih.gov Traditional methods often involved toxic, radioactive gases like [¹⁴C]CO and [¹⁴C]CO₂. researchgate.net

Modern approaches have focused on more efficient and safer catalytic methods. A photocatalytic carbon isotope exchange reaction has been developed that operates at room temperature under an atmosphere of isotopically enriched carbon dioxide. thieme-connect.com This method uses organic photoredox catalysts to enable a radical-polar crossover approach, significantly shortening reaction times, which is critical for short-lived isotopes like ¹¹C. thieme-connect.com Another strategy involves a two-step degradation-reconstruction approach where a carboxylic acid is converted to a redox-active ester, followed by a nickel-mediated decarboxylative carboxylation to re-introduce the labeled carboxyl group. nih.gov These dynamic functional group exchange reactions provide a broadly applicable route for the isotopic labeling of carboxylic acids. researchgate.net

Table 2: Catalytic Systems for Carbon Isotope Exchange in Carboxylic Acids

| Method | Catalyst/System | Isotope Source | Key Feature |

|---|---|---|---|

| Photoredox Catalysis | Organic photocatalyst (e.g., 4CzBnBN) | 13CO₂ or 11CO₂ | Room temperature, fast reaction times thieme-connect.com |

| Decarboxylative Carboxylation | Nickel catalyst | 14CO₂ | Two-step degradation-reconstruction approach nih.gov |

| Functional Group Metathesis | Metal catalyst (e.g., Nickel) | 14C source | Dynamic exchange without extraneous CO researchgate.net |

Reversible Decarboxylation in Polar Aprotic Solvents for Isotopic Incorporation

A powerful strategy for carbon isotope incorporation is based on the direct reversible decarboxylation of carboxylic acids. imist.ma This process is carried out with potassium carboxylates in a polar aprotic solvent, such as dimethylformamide (DMF), under an atmosphere of isotopically labeled CO₂ (e.g., [¹³C]CO₂). imist.ma This method allows for high isotopic incorporation in a single step.

The reaction is particularly effective for (hetero)arylacetic acid salts with anion-stabilizing groups, which can undergo carboxylate exchange at moderate temperatures. imist.ma The simplicity of the procedure allows for broad functional group tolerance, including ketones, amides, and esters. imist.ma Other classes of carboxylates, such as malonate half-esters and cyanoacetates, are also amenable to this reversible decarboxylation, highlighting the versatility of this approach for accessing isotopically labeled carboxylic acids. imist.ma

Transition Metal-Mediated and Catalyzed Isotope Labeling Reactions

Transition metal catalysis offers powerful and versatile methods for the introduction of deuterium into organic molecules. These strategies often provide high efficiency and selectivity for isotopic labeling.

Palladium Carboxylate Complex-Based Syntheses

Palladium-on-carbon catalysts have been effectively used to facilitate hydrogen-deuterium (H-D) exchange reactions, replacing C-H bonds with C-D bonds in amine and carboxylic acid compounds mdpi.com. This method is a significant strategy for deuterating the main and side chains of molecules like amino acids mdpi.com. The process often involves the formation of intermediate palladium complexes that activate the C-H bonds, enabling the exchange with a deuterium source. While effective, palladium-on-carbon catalyzed deuteration reactions can sometimes lead to the racemization of optical isomers mdpi.com. The synthesis of specific palladium complexes, such as those derived from dithiosalicylic acid or oxalic acid diamide derivatives, has been explored, demonstrating the versatility of palladium coordination chemistry in creating catalysts for various transformations researchgate.netnih.gov.

Decarbonylative Borylation for Carbon Isotope Replacement

Decarbonylative borylation has emerged as a significant strategy for the functionalization of carboxylic acids and can be adapted for carbon isotope replacement. This method involves the conversion of a carboxylic acid to a boronate ester, a versatile synthetic intermediate researchgate.netresearcher.life. The process is typically catalyzed by transition metals, such as palladium or rhodium, and involves the removal of a carbonyl group (CO) from an activated carboxylic acid derivative researchgate.netresearcher.lifenih.gov.

This strategy provides a platform to access aryl- or alkylpalladium species directly from abundant carboxylic acids nih.gov. A key application of this methodology is in carbon isotope replacement, where an initial decarbonylative borylation procedure allows for the introduction of an isotopic label semanticscholar.org. This approach is valuable in drug discovery programs for accessing isotopically labeled compounds directly from an unlabeled pharmaceutical semanticscholar.org. The development of this field has seen rapid growth, with numerous studies on transition-metal-catalyzed, organo-catalyzed, photochemical, and electrochemical methods for the decarboxylative and decarbonylative borylation of carboxylic acids and their derivatives emerging between 2018 and 2023 researcher.life.

Table 1: Comparison of Selected Transition Metal-Mediated Labeling Strategies

| Method | Catalyst/Reagent | Process | Key Feature | Reference |

|---|---|---|---|---|

| H-D Exchange | Palladium on Carbon (Pd/C) | Direct replacement of C-H bonds with C-D bonds. | Effective for deuterating carboxylic acids and amines. | mdpi.com |

| Decarbonylative Borylation | Rh(I) or Palladium complexes | Conversion of carboxylic acids to boronate esters via CO removal. | Enables carbon isotope replacement strategies. | researchgate.netnih.govsemanticscholar.org |

| Copper-Catalyzed Borylation | Copper catalyst with redox-active esters | Conversion of carboxylic acids to boronic esters. | Inexpensive, rapid, and operationally simple alternative. | acs.org |

Nitrile Substitution and Subsequent Hydrolysis for Carboxylic Acid Labeling

The hydrolysis of nitriles is a fundamental method for synthesizing carboxylic acids. This two-stage reaction can be adapted for isotopic labeling by incorporating deuterium from a deuterated reagent. The process first involves the conversion of the nitrile to an amide intermediate, which is then hydrolyzed to the final carboxylic acid or its salt byjus.comchemistrysteps.comchemguide.co.uk.

The hydrolysis reaction is typically negligible with water alone and requires heating with either a dilute acid or an alkali chemguide.co.uk.

Acid-Catalyzed Hydrolysis : When a nitrile is heated under reflux with a dilute strong acid like hydrochloric acid (HCl), the free carboxylic acid is produced chemguide.co.ukcommonorganicchemistry.comlibretexts.org. For instance, ethanenitrile is converted to ethanoic acid and ammonium chloride chemguide.co.uk. Any intermediate ammonium salt formed reacts with the acid to yield the final carboxylic acid chemguide.co.uk. This method is generally preferred if the free acid is the desired final product byjus.com.

Base-Catalyzed Hydrolysis : Heating a nitrile under reflux with an alkali solution, such as sodium hydroxide (NaOH), results in the formation of the carboxylate salt and ammonia gas chemistrysteps.comchemguide.co.ukcommonorganicchemistry.com. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid chemguide.co.uklibretexts.org.

For labeling purposes, performing the hydrolysis in a deuterated solvent like D₂O with an appropriate acid or base catalyst would introduce deuterium into the carboxylic acid group.

Chemoenzymatic and Biological Synthesis of Deuterated Dicarboxylic Acids

Combining chemical and biological methods provides powerful routes for the synthesis of complex molecules, including isotopically labeled dicarboxylic acids. These approaches leverage the high selectivity of enzymes.

Enzymatic Routes for Site-Specific Deuterium Introduction

Enzyme-catalyzed reactions offer a highly selective method for introducing deuterium at specific positions within a molecule. mdpi.com This approach, often conducted in deuterated solvents, provides high positional selectivity, which can be a significant advantage over some chemical methods mdpi.com. For example, specific enzymes can rapidly deuterate alpha and beta hydrogen atoms in amino acids without causing racemization mdpi.com.

Another enzymatic strategy involves decarboxylation. While many decarboxylases act on amino acids, enzymes like the photodecarboxylase from Chlorella variabilis (CvFAP) have been shown to catalyze the light-driven decarboxylation of long-chain dicarboxylic acids d-nb.infonih.gov. This reaction proceeds through a mono-fatty acid intermediate before the final C2-shortened alkane is released d-nb.infonih.gov. By controlling the substrate and reaction conditions, enzymatic routes can be tailored for specific labeling patterns.

Biocatalytic Strategies for Dicarboxylic Acid Production

Biocatalysis is a valuable tool for the production of dicarboxylic acids from renewable sources. nih.gov Lipases, a type of hydrolase, have been widely used in organic solvents to catalyze the synthesis of dicarboxylic acid derivatives and polyesters beilstein-journals.orgresearchgate.net. These enzymes can use dicarboxylic acids and their derivatives as acylating agents in a variety of transformations beilstein-journals.orgresearchgate.net.

Engineered biocatalyst systems have been developed for the efficient production of medium-chain α,ω-dicarboxylic acids. One such system utilizes highly active bacterial enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, for the conversion of ω-hydroxycarboxylic acids into dicarboxylic acids nih.gov. To ensure continuous operation, a cofactor regeneration system is often incorporated nih.gov. These biocatalytic systems have demonstrated high molar conversions, achieving concentrations significantly higher than previously reported methods nih.gov.

Table 2: Enzymes in Dicarboxylic Acid Synthesis and Labeling

| Enzyme/System | Reaction Type | Application | Reference |

|---|---|---|---|

| Various Hydrolases | H-D Exchange in D₂O | Site-specific deuterium introduction. | mdpi.com |

| Photodecarboxylase (CvFAP) | Light-driven Decarboxylation | Conversion of dicarboxylic acids to alkanes. | d-nb.infonih.gov |

| Lipases | Esterification/Transacylation | Synthesis of dicarboxylic acid derivatives and polyesters. | beilstein-journals.orgresearchgate.net |

| Alcohol/Aldehyde Dehydrogenase System | Oxidation | Production of α,ω-dicarboxylic acids from ω-hydroxycarboxylic acids. | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,2,3,3 Tetradeuteriobutanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. In the context of 2,2,3,3-tetradeuteriobutanedioic acid, also known as deuterated succinic acid, NMR plays a crucial role in various applications, from its use as a reference compound to its involvement in advanced hyperpolarization techniques.

Utilization of Deuterated Succinic Acid as a Reference Compound in NMR

Deuterated compounds are frequently used in NMR spectroscopy, often as solvents, to avoid interference from proton signals. While not as common as deuterated solvents, this compound and other deuterated standards can be valuable in specific NMR applications. For instance, in quantitative NMR (qNMR), a stable and well-characterized internal standard is essential for accurate concentration measurements. The distinct signals of a deuterated compound can provide a clear reference point in a complex proton spectrum.

Furthermore, in specialized NMR experiments, such as those involving hyperpolarization, deuterated analogs of succinic acid are employed. For example, in a study utilizing the Parahydrogen and Synthesis Allow Dramatically Enhanced Nuclear Alignment (PASADENA) method, 1-¹³C-succinic-d₂ acid was used to achieve approximately 20% ¹³C polarization in seconds nih.gov. The deuteration in this context helps to increase the spin-lattice relaxation time (T₁) of the ¹³C nucleus, which is crucial for retaining the hyperpolarized state long enough for detection nih.gov.

Conformational Analysis of Succinic Acid and its Deuterated Variants via NMR

NMR spectroscopy is a key technique for studying the conformational preferences of molecules in solution. The conformation of succinic acid and its various ionized forms has been a subject of interest, with NMR providing valuable insights. caltech.eduacs.orgacs.org The vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between adjacent protons and can be used to determine the relative populations of different conformers, such as gauche and trans.

Studies have investigated the conformational equilibrium of succinic acid in different solvents and at various pH values. acs.orgtandfonline.comtandfonline.com For instance, the conformational preferences of the diacid, monoanion, and dianion of succinic acid have been estimated from vicinal proton-proton couplings in various alcohol solvents. acs.org In these studies, deuterated variants can simplify the proton spectra, making the analysis of coupling constants more straightforward. By selectively replacing protons with deuterium (B1214612), specific proton-proton interactions can be isolated and studied in more detail.

| Species | Solvent | Predominant Conformer |

| Succinic Acid (diacid) | Water | Gauche (85%) acs.org |

| Monosuccinate | Various Alcohols | Varies with solvent acs.org |

| Succinate (B1194679) Dianion | Aprotic Solvents | Gauche caltech.eduacs.org |

Deuteron-Decoupled Singlet NMR in Low Magnetic Fields

Recent advancements in NMR have explored the use of low and ultralow magnetic fields, which present both challenges and opportunities. One significant challenge in this regime is the rapid quadrupolar relaxation of deuterium nuclei, which can lead to decoherence of the entire spin system and substantial polarization losses. d-nb.infochemrxiv.orgnih.gov However, innovative techniques have been developed to overcome these limitations.

Hyperpolarization methods dramatically increase the NMR signal, enabling the study of low-concentration metabolites. Parahydrogen-induced polarization (PHIP) is a cost-effective and rapid hyperpolarization technique. d-nb.infochemrxiv.orgchemrxiv.org In the context of this compound, the PASADENA method has been successfully applied to its precursor, 1-¹³C-fumaric acid-d₂, to generate hyperpolarized 1-¹³C-succinic-d₂ acid. nih.govnih.gov This approach achieved a remarkable ¹³C polarization of approximately 20% within seconds. nih.gov

Another study demonstrated a six-fold enhancement in the ¹³C hyperpolarization of [1-¹³C, 2,3-d₂]-succinic acid using a combination of deuteration with the application of a sinusoidally modulated longitudinal field and a transverse rotating magnetic field in an ultralow field regime. d-nb.infonih.govchemrxiv.orgsemanticscholar.orgnih.govresearchgate.net This method achieved a ¹³C polarization of about 6.1% for a 50 mM solution with a modest parahydrogen enrichment level. d-nb.infochemrxiv.org

| Hyperpolarization Technique | Deuterated Precursor | Achieved ¹³C Polarization | Reference |

| PASADENA | 1-¹³C-fumaric acid-d₂ | ~20% | nih.gov |

| Deuteron-Decoupled Singlet NMR | [1-¹³C, 2,3-d₂]-fumaric acid | ~6.1% | d-nb.infochemrxiv.org |

Selective deuteration, as in this compound, simplifies the proton spin system by reducing the number of coupled protons. d-nb.infochemrxiv.orgnih.gov This simplification is beneficial in NMR spectroscopy as it leads to less complex spectra that are easier to interpret. However, in ultralow-field NMR, where spin-spin couplings are on the same order of magnitude as nuclear Larmor frequencies, the rapid quadrupolar relaxation of deuterium can cause significant decoherence and polarization loss. d-nb.infochemrxiv.orgnih.gov

To counteract this, specialized techniques have been developed. For instance, the combination of a Weak Oscillating Low Field (WOLF) and Singlet-Triplet Oscillations through Rotating Magnetic Fields (STORM) has been shown to achieve selective polarization transfer while suppressing deuterium-induced relaxation. d-nb.infochemrxiv.orgnih.gov This approach enables efficient hyperpolarization of deuterated molecules even in the challenging ultralow-field environment. The ability to work at these low fields opens up possibilities for more accessible and portable NMR applications. aps.org

Multidimensional NMR (e.g., COSY, HSQC) for Structural Elucidation of Deuterated Analogs

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex molecules. wikipedia.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide information about the connectivity between different nuclei within a molecule. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. researchgate.net In the case of a partially deuterated succinic acid analog, a COSY spectrum would show correlations between the remaining protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and directly attached heteronuclei, most commonly ¹³C. researchgate.netyoutube.com For this compound, an HSQC spectrum would not show correlations for the deuterated carbons, but it would be crucial for assigning the signals of the carboxylic acid carbons if they were ¹³C labeled.

Strategic Use of Deuterated Solvents in ¹H and ¹³C NMR for Interference Minimization

In Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is critical to obtaining high-quality spectra. Deuterated solvents are routinely used to avoid large solvent signals that can obscure the signals of the analyte. ucla.edu For ¹H NMR analysis of this compound, the use of a deuterated solvent is essential to prevent the intense proton signals of a non-deuterated solvent from overwhelming the spectrum. pitt.edu The deuteration at the 2 and 3 positions of butanedioic acid simplifies the ¹H NMR spectrum, leaving only the signals from the carboxylic acid protons. The chemical shift of these protons can be sensitive to the solvent used.

The strategic selection of a deuterated solvent can also be used to minimize interference from residual proton signals of the solvent itself. du.eduodu.edu Different deuterated solvents have their residual proton signals at distinct chemical shifts. illinois.edu By choosing a solvent where the residual peak is far from the expected chemical shift of the analyte's protons, spectral overlap and potential misinterpretation of the data can be avoided.

For ¹³C NMR, while the natural abundance of ¹³C is low (1.1%), the signal from a non-deuterated solvent can still be significant, especially at high concentrations. Deuterated solvents are therefore also preferred for ¹³C NMR to reduce background noise and improve the signal-to-noise ratio. ucla.edu The deuterium lock, a standard feature in modern NMR spectrometers, relies on the deuterium signal of the solvent to stabilize the magnetic field, further underscoring the importance of using deuterated solvents. ucla.edu

Table 1: Common Deuterated Solvents and their Residual ¹H Chemical Shifts

| Deuterated Solvent | Residual ¹H Signal (ppm) | Multiplicity |

|---|---|---|

| Chloroform-d (CDCl₃) | 7.26 | Singlet |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | Quintet |

| Methanol-d₄ (CD₃OD) | 3.31 | Quintet |

| Deuterium oxide (D₂O) | 4.79 | Singlet |

| Acetone-d₆ ((CD₃)₂CO) | 2.05 | Quintet |

Solid-State NMR Spectroscopy of Deuterated Succinic Acid Crystals

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of crystalline materials. For deuterated compounds like this compound, ssNMR can provide valuable insights into the crystal packing, hydrogen bonding, and molecular conformation in the solid state.

The selective replacement of protons with deuterons simplifies the proton spin system, which can be advantageous in ssNMR. nih.gov However, the quadrupolar nature of the deuterium nucleus can also introduce challenges due to rapid relaxation, which can lead to signal broadening and loss of polarization, particularly in low-field NMR experiments. nih.govchemrxiv.org

Recent studies have demonstrated advanced ssNMR techniques to overcome these challenges. For instance, in the context of hyperpolarization of [1-¹³C, 2,3-d₂]-succinic acid, a combination of a sinusoidally modulated longitudinal field and a transverse rotating magnetic field has been shown to achieve selective polarization transfer while suppressing deuterium-induced relaxation. nih.govchemrxiv.org This approach resulted in a significant enhancement of the ¹³C polarization, enabling more sensitive and detailed structural studies. nih.gov

Mass Spectrometry (MS) Applications in Deuterated Butanedioic Acid Research

Differentiation and Quantification through Mass Isotopomer Distribution (MID) Analysis

Mass Isotopomer Distribution (MID) analysis is a technique that utilizes mass spectrometry to determine the distribution of isotopic labels in a molecule. This method is particularly useful for tracing metabolic pathways and quantifying fluxes through them. In the context of butanedioic acid, which is an intermediate in the citric acid cycle, MID analysis can provide detailed information about its synthesis and turnover. jackwestin.com

By introducing a ¹³C-labeled precursor into a biological system, the resulting mass isotopomer patterns of succinate can be analyzed. nih.govresearchgate.net The distribution of M+1, M+2, M+3, and M+4 isotopologues, where M is the mass of the unlabeled molecule, can be used to deduce the contribution of different metabolic pathways to its production. researchgate.net this compound, with its known isotopic enrichment, can serve as a standard to validate and calibrate MID analysis methods.

Table 2: Hypothetical Mass Isotopomer Distribution of Succinate

| Isotopologue | Relative Abundance (%) | Interpretation |

|---|---|---|

| M+0 (Unlabeled) | Variable | Endogenous unlabeled pool |

| M+1 | Variable | Incorporation of one ¹³C atom |

| M+2 | Variable | Incorporation of two ¹³C atoms |

| M+3 | Variable | Incorporation of three ¹³C atoms |

| M+4 | Variable | Incorporation of four ¹³C atoms |

Application as an Internal Standard in Quantitative LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical technique for the quantification of small molecules in complex matrices. The use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification, as it compensates for variations in sample preparation, chromatography, and ionization efficiency. nih.gov

This compound is an ideal internal standard for the quantification of endogenous succinic acid and other related organic acids. sigmaaldrich.com Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during the analytical process. However, its mass is four daltons higher, allowing it to be distinguished from the analyte by the mass spectrometer. nih.gov This co-elution and differential mass detection enable reliable correction for any analytical variability. lcms.cz

High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites

Isotope labeling strategies are instrumental in the comprehensive profiling of specific classes of metabolites. For carboxylic acid-containing metabolites, derivatization with an isotope-coded reagent can significantly enhance their detection and quantification by LC-MS. nih.govacs.org

A common approach involves reacting the carboxylic acid group with a labeling reagent that exists in both a light (e.g., ¹²C) and a heavy (e.g., ¹³C) isotopic form. figshare.com After derivatization, the samples are mixed, and the relative peak intensities of the light and heavy labeled analytes are used for quantification. nih.gov This method not only provides accurate relative quantification but can also improve chromatographic separation and ionization efficiency. mdpi.com this compound can be used as a representative carboxylic acid to optimize and validate such labeling methodologies.

Untargeted Metabolomics Utilizing LC-QTOF MS with Deuterated Standards

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample. mdpi.comresearchgate.net Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF MS) is a powerful platform for untargeted metabolomics due to its high resolution, mass accuracy, and sensitivity. nih.gov

In untargeted studies, the inclusion of a suite of deuterated standards, including this compound, is crucial for quality control and to aid in the identification of unknown compounds. nih.gov These standards can help to monitor instrument performance, correct for retention time shifts, and provide reference points for the tentative identification of other dicarboxylic acids based on their chromatographic behavior and mass spectral data. researchgate.net The use of such standards enhances the reliability and comparability of data generated in large-scale untargeted metabolomics experiments. nih.gov

Stable Isotope Dilution Mass Spectrometry for High-Precision Quantification

Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) is a definitive method for achieving high accuracy and precision in quantitative analysis. nih.gov This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov For the quantification of butanedioic acid (succinic acid), this compound serves as an excellent internal standard. The principle of the method relies on the addition of a known amount of the isotopically labeled standard to the sample. researchgate.net Since the deuterated standard is chemically identical to the natural analyte, it experiences the same extraction, derivatization, and ionization efficiencies during the analytical process. researchgate.netnih.gov

The analyte and the internal standard are differentiated by the mass spectrometer based on their mass-to-charge (m/z) ratio. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often employed, providing rapid, accurate, and precise quantification of succinic acid levels in various biological and clinical samples. latrobe.edu.aunih.gov For instance, a validated LC-MS/MS method for succinic acid quantification utilized ¹³C₄ succinic acid as an internal standard, achieving a linear standard curve over a range of 1.0–135.5 µM with high accuracy and precision. latrobe.edu.aunih.gov The use of an isotopically labeled internal standard like this compound minimizes matrix effects and compensates for sample loss, making it a robust methodology for high-precision quantification in complex matrices. nih.govlatrobe.edu.au

Vibrational Spectroscopy (Infrared Spectroscopy) of Deuterated Succinic Acid Crystals

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for investigating the structural properties and intermolecular interactions in crystalline solids. Studies on succinic acid and its deuterated analogs, including this compound (referred to as d₄-SA), reveal significant insights into their hydrogen bonding networks and crystalline structure. acs.orgnih.gov The analysis of infrared spectra allows for the characterization of vibrational modes, which are sensitive to isotopic substitution and environmental factors like temperature. acs.orgnih.govlibretexts.org

Elucidation of Infrared Spectral Properties and Hydrogen Bond Energies

The infrared spectral properties of this compound crystals are intricately linked to the structure of the molecules and the hydrogen bond energies within the crystal lattice. acs.orgnih.gov The spectra are characterized by specific vibrational bands, particularly the O–H stretching (νO–H) bands, which are sensitive indicators of hydrogen bond strength. acs.org In deuterated succinic acid, the substitution of hydrogen with deuterium in the methylene groups (–CH₂– to –CD₂–) influences the vibrational modes throughout the molecule. acs.orglibretexts.org

Research correlating the structure of succinic acid molecules and their isotopic analogs with hydrogen bond energies has been reported. acs.orgnih.gov These investigations utilize both experimental infrared spectroscopy and theoretical calculations, such as Density Functional Theory (DFT), to confirm spectral anomalies and elucidate the relationship between molecular structure and hydrogen bonding. acs.orgnih.govresearchgate.net The spectral behavior of succinic acid and its deuterated forms differs significantly from other dicarboxylic acids like glutaric, adipic, and malonic acids, highlighting unique structural and bonding characteristics. acs.orgnih.gov

Interpretation of Isotopic Dilution and Temperature Effects on Vibrational Bands

The fine structures of the νO–H and νO–D vibrational bands in the infrared spectra of succinic acid crystals are notably affected by isotopic dilution and temperature. acs.orgnih.gov Isotopic dilution involves mixing protonated and deuterated species, which disrupts the vibrational coupling between identical oscillators and leads to changes in the spectral band shapes. acs.org

Lowering the temperature, for example from 298 K to 77 K, generally leads to a sharpening of spectral bands and can reveal fine structures that are not resolved at room temperature. acs.orgnih.gov This is due to the reduction in thermal motion, which leads to a more ordered crystal lattice and narrower vibrational energy levels. In studies of isotopically neat single crystals of succinic acid (h₆) and its d₄ analog, polarized IR spectra were recorded at both 298 K and 77 K to analyze these effects in detail. acs.org The changes observed in the νO–H and νO–D bands upon cooling and isotopic substitution provide critical information about the dynamics and cooperativity of the hydrogen bonds within the crystal. acs.orgresearchgate.net

| Effect | Observation | Interpretation | Reference |

|---|---|---|---|

| Low Temperature (77 K) | Sharpening of vibrational bands; appearance of fine structure in νO–H and νO–D regions. | Reduced thermal motion leads to a more ordered lattice and less broadening of vibrational transitions. Allows for better resolution of complex spectral features. | acs.orgnih.gov |

| Isotopic Dilution | Changes in the fine structures of the νO–H and νO–D bands. | Disruption of vibrational coupling between neighboring identical hydrogen bonds, leading to a decoupling of oscillators and altered spectral patterns. | acs.orgnih.gov |

Analysis of Vibrational Coupling Mechanisms

The vibrational coupling mechanisms in succinic acid crystals, particularly between the carboxylic acid dimer cycles, play a crucial role in shaping the infrared spectra. acs.orgnih.gov Analysis of the spectra from single crystals of the non-deuterated (h₆) and the this compound (d₄) variants shows that the vibrational coupling is very similar to that observed in aromatic carboxylic acids. acs.orgnih.govresearchgate.net

This suggests a mechanism involving the promotion of symmetry-forbidden high-stretching IR transitions. acs.orgnih.gov In centrosymmetric hydrogen-bonded dimers, the symmetric stretching vibration is typically IR-inactive. However, in these crystals, the transition gains significant intensity. This phenomenon is attributed to a vibronic coupling mechanism, where the proton/deuteron stretching vibration couples with other molecular vibrations, breaking the symmetry and making the transition IR-active. acs.orgnih.gov This strong vibrational coupling is a key feature that distinguishes the spectral properties of succinic acid from other homologous dicarboxylic acids. acs.orgnih.gov

Mechanistic Investigations and Kinetic Isotope Effects with 2,2,3,3 Tetradeuteriobutanedioic Acid

Elucidation of Enzyme Reaction Mechanisms

The use of deuterated substrates like 2,2,3,3-tetradeuteriobutanedioic acid is a cornerstone in the field of enzymology for dissecting reaction pathways. The mass difference between hydrogen and deuterium (B1214612), while seemingly small, can lead to significant differences in reaction rates, providing invaluable insights into the transition state of a reaction.

The initial binding of a substrate to an enzyme's active site is a critical step in catalysis. While this compound is electronically identical to its non-deuterated counterpart, the increased mass of deuterium can influence the vibrational modes of the molecule. These subtle changes can affect the precise fit and dynamic interactions within the enzyme's active site. For instance, the formation of hydrogen bonds between the substrate and amino acid residues in the active site can be subtly altered, potentially leading to small but measurable changes in binding affinity (Kₘ).

In some cases, the binding of a substrate induces a conformational change in the enzyme, a concept known as "induced fit." The slightly different vibrational properties of the deuterated substrate might influence the energetics of this conformational change. By comparing the binding kinetics and structural data of the enzyme with both the deuterated and non-deuterated substrates, researchers can gain a more detailed picture of the crucial enzyme-substrate interactions that precede the chemical transformation. utdallas.edu

The most profound application of this compound is in the study of reaction rates. The substitution of hydrogen with deuterium can lead to a decrease in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The magnitude of the KIE provides crucial information about the rate-determining step of the reaction and the nature of the transition state.

For an enzyme that catalyzes a reaction involving the cleavage of a C-H bond at the 2 or 3 position of butanedioic acid, the use of this compound would be expected to exhibit a significant primary KIE. pharmacy180.com This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break. princeton.edu A large observed KIE (typically kₗ/kₗ > 2) is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. nih.gov Conversely, a KIE close to 1 would suggest that C-H bond cleavage is not the rate-limiting step. pharmacy180.com

Primary and Secondary Kinetic Isotope Effects (KIEs)

Kinetic isotope effects are broadly classified into primary and secondary KIEs, both of which can be investigated using this compound to unravel enzymatic mechanisms.

The theoretical basis for the KIE lies in the difference in zero-point vibrational energy between C-H and C-D bonds. princeton.edu The C-D bond has a lower zero-point energy, meaning it resides in a deeper potential well and requires more energy to be cleaved. Theoretical models, such as those based on transition state theory, can predict the magnitude of the KIE for a given reaction mechanism. nih.gov These theoretical predictions can then be compared with experimentally determined values.

Experimental determination of KIEs typically involves measuring the reaction rates of the enzyme with both the deuterated and non-deuterated substrates under identical conditions. wikipedia.org The ratio of these rates (kₗ/kₗ) gives the experimental KIE. Discrepancies between theoretical and experimental KIEs can lead to a refinement of the proposed reaction mechanism. For example, an unusually large experimental KIE may suggest the involvement of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than over it.

| Substrate | Theoretical kH/kD | Experimental kH/kD | Inference |

|---|---|---|---|

| This compound | 6.5 | 6.2 | C-H bond cleavage is the rate-determining step. |

While KIEs are a fundamental phenomenon in chemistry, their manifestation in enzymatic reactions can be more complex than in simple non-enzymatic reactions in solution. In a non-enzymatic reaction, the observed KIE often directly reflects the bond-breaking event. However, in a multi-step enzymatic reaction, the observed KIE can be "masked" or diminished if other steps, such as substrate binding or product release, are partially or fully rate-limiting.

| Reaction Type | Catalyst | Observed kH/kD | Interpretation |

|---|---|---|---|

| Enzymatic | Succinate Dehydrogenase | 3.5 | C-H bond cleavage is partially rate-limiting. |

| Non-Enzymatic | Chemical oxidant | 7.0 | C-H bond cleavage is fully rate-determining. |

In addition to substituting deuterium into the substrate, valuable mechanistic information can be obtained by studying the reaction in a deuterated solvent, typically heavy water (D₂O). This gives rise to the solvent isotope effect (SIE). numberanalytics.com SIEs can reveal the involvement of proton transfers from the solvent or from acidic or basic groups on the enzyme in the reaction mechanism. nih.govnih.gov

If a proton transfer is part of the rate-determining step, a normal SIE (kₗₒ/kₗₒ > 1) is often observed. mdpi.com Conversely, an inverse SIE (kₗₒ/kₗₒ < 1) can occur under certain circumstances, for example, if a rapid equilibrium involving the solvent precedes the rate-limiting step. nih.govresearchgate.net By studying the reaction of this compound in both H₂O and D₂O, researchers can simultaneously probe both substrate and solvent isotope effects, providing a more complete picture of the transition state and the roles of various proton transfers in the catalytic cycle.

Stereochemical Investigations using Deuterated Succinic Acid

The isotopic labeling of succinic acid, particularly with deuterium, has provided a powerful tool for elucidating the stereochemical intricacies of biochemical reactions. The substitution of hydrogen with deuterium at specific positions allows for the tracking of atoms through metabolic pathways and the determination of the absolute configuration of chiral centers. This section focuses on the application of this compound and related deuterated analogues in stereochemical investigations, with a particular emphasis on neutron diffraction studies and the stereochemistry of key metabolic interconversions.

Determination of Absolute Configuration via Neutron Diffraction Studies

The determination of the absolute configuration of chiral centers involving deuterium is a significant challenge for conventional techniques like X-ray crystallography, as the scattering power of hydrogen and deuterium is very low. Neutron diffraction, however, offers a definitive solution. Neutrons scatter from atomic nuclei, and the scattering lengths of hydrogen and deuterium are sufficiently different to allow for their unambiguous localization.

A landmark study in this area involved the determination of the absolute configuration of a chiral monodeuteriomethylene group in (-)-(2R)-succinic-2-d acid. nih.gov This was achieved by analyzing a single crystal of the phenylethylammonium salt of the deuterated succinic acid. The optically active cation, (+)-phenylethylammonium, served as a chiral reference, allowing for the unambiguous assignment of the absolute configuration at the deuterated carbon center. nih.gov

The crystal structure was determined using both X-ray diffraction at room temperature and neutron diffraction at 100 K. The neutron diffraction analysis provided the crucial data for locating the deuterium atom and establishing the absolute configuration as R. nih.gov

Below are the crystallographic data obtained from the neutron diffraction analysis of the phenylethylammonium salt of (-)-(2R)-succinic-2-d acid, which illustrates the level of detail achievable with this technique.

| Parameter | Value |

|---|---|

| Empirical formula | [C6H5CH3CHNH3]+[HOOCCH2CHDCOO]- |

| Temperature | 100 K |

| Wavelength | Not specified |

| Crystal system | Monoclinic |

| Space group | P21 |

| Unit cell dimensions | a = 8.407(2) Å b = 8.300(4) Å c = 8.614(2) Å β = 91.20(3)° |

| Volume | 600.9(3) Å3 |

| Z | 2 |

| Independent reflections | 1690 |

| Final R indices [I>2sigma(I)] | R(F2) = 0.0355, R(wF2) = 0.0457 |

This pioneering work demonstrates the power of neutron diffraction in stereochemical analysis and provides a clear methodological blueprint for determining the absolute configuration of chiral centers created by isotopic substitution in molecules like this compound.

Stereochemistry of Malate (B86768)/Succinate and NAD+/NADH Interconversions

The stereochemical insights gained from studies of deuterated succinic acid have been instrumental in confirming the stereochemistry of fundamental biochemical reactions, including the interconversion of malate and succinate, and the redox reactions involving NAD+/NADH.

The conversion of succinate to fumarate (B1241708), catalyzed by succinate dehydrogenase, and the subsequent hydration of fumarate to malate, catalyzed by fumarase, are key steps in the citric acid cycle. The use of stereospecifically deuterated succinic acid allows for the tracing of the fate of specific hydrogen atoms during these enzymatic reactions. For instance, the enzymatic conversion of [2,3-2H2]fumarate to [2,3-2H2]malate has been used to monitor tumor cell death, highlighting the utility of these deuterated compounds in metabolic studies. nih.gov

Furthermore, the absolute configuration of (-)-(2R)-succinic-2-d acid, as determined by neutron diffraction, provided unambiguous proof for the absolute stereochemistry of the NAD+/NADH interconversion. nih.gov This is because the deuterated succinic acid was prepared from (-)-(2S,3R)-malic-3-d acid, linking the stereochemistry of the two molecules. The established configuration confirmed the stereochemistry of the malate/succinate transformation, which is directly linked to the stereospecificity of malate dehydrogenase, an NAD-dependent enzyme. nih.gov

Malate dehydrogenase catalyzes the reversible oxidation of malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH. These reactions are central to the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane. The stereospecificity of these enzymes dictates which hydrogen atoms are added or removed from the substrates and coenzymes.

The findings from these studies using deuterated succinic acid have solidified our understanding of the precise three-dimensional arrangement of atoms during these critical metabolic transformations.

Comprehensive Isotope Tracing in Biological Systems

Isotope tracing with this compound offers a non-radioactive and sensitive method for dissecting metabolic processes in living cells and organisms.

By monitoring the appearance of deuterium in different molecules over time, researchers can delineate the metabolic fate of succinate. This includes its conversion into other TCA cycle intermediates, its utilization in biosynthetic pathways, and its potential exit from the mitochondria into the cytoplasm. This detailed tracking provides a dynamic view of how cells allocate resources and respond to changing metabolic demands. The stability of the deuterium label ensures that the tracer accurately reflects the underlying biological transformations.

Understanding how succinate enters cells is crucial for comprehending its metabolic roles. Studies utilizing labeled succinate can elucidate the kinetics and mechanisms of its transport across the cell membrane. For instance, by measuring the rate of intracellular accumulation of this compound, researchers can identify and characterize the specific transporters involved. Such investigations have revealed that succinate uptake can be mediated by various transporters, including monocarboxylate transporters, and that this uptake can vary significantly between different cell types and physiological conditions.

| Cell Type | Observed Succinate Uptake | Potential Transporters |

| Prostate Cancer Cells | Enhanced uptake in malignant cells | - |

| T-cells | Readily assimilate environmental succinate | Monocarboxylate Transporter 1 (MCT1) |

This table presents a summary of findings on cellular succinate uptake in different cell types, highlighting the role of specific transporters where identified.

Elucidation of Metabolic Networks and Pathways

The intricate network of biochemical reactions that sustain life can be effectively mapped using this compound. This tracer helps to quantify the flow of metabolites through central carbon metabolism and to uncover previously unknown metabolic connections.

The TCA cycle is a central hub of cellular metabolism, and understanding the rate of reactions within this cycle, known as flux, is critical. When this compound is introduced, the deuterium atoms are incorporated into subsequent intermediates of the TCA cycle, such as fumarate, malate, and oxaloacetate. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry, the relative and absolute fluxes through different parts of the TCA cycle can be quantified. This provides a detailed picture of the cycle's activity under various physiological and pathological states. For example, deuterium metabolic imaging (DMI) can be used to track the breakdown of deuterated substrates and their flux through the TCA cycle in vivo. nih.govnih.govresearchgate.net

| TCA Cycle Intermediate | Expected Deuterium Labeling Pattern from this compound |

| Fumarate | M+2, M+1 |

| Malate | M+2, M+1 |

| Oxaloacetate | M+2, M+1 |

| Aspartate (derived from Oxaloacetate) | M+2, M+1 |

| Citrate (in subsequent turns) | M+1, M+2 |

This interactive data table illustrates the expected mass isotopomer patterns in key TCA cycle intermediates following the introduction of this compound, reflecting the progression of the deuterium label through the cycle.

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. nih.govwikipedia.orgnih.gov this compound can be used to trace and quantify these anaplerotic fluxes. For instance, the conversion of the labeled succinate to other intermediates can reveal the activity of anaplerotic pathways. Studies have shown that external succinate can have a significant anaplerotic effect, stimulating amino acid metabolism and fueling the TCA cycle, particularly in cancer cells. nih.gov This demonstrates the importance of succinate not only as a metabolic intermediate but also as a key regulator of cellular biosynthetic capacity.

Isotope tracing with this compound is not limited to the study of known metabolic pathways. The untargeted analysis of all labeled metabolites in a system can lead to the discovery of novel metabolic routes or unexpected connections between pathways. For example, tracing the deuterium label from succinate might reveal its incorporation into molecules outside of central carbon metabolism, suggesting previously uncharacterized enzymatic reactions or transport processes. This discovery-based approach is essential for expanding our fundamental understanding of cellular biochemistry and identifying new targets for therapeutic intervention.

An in-depth examination of this compound, a deuterated form of succinic acid, reveals its significant utility in advanced metabolic research. This stable isotope-labeled compound serves as a powerful tracer for elucidating complex biological pathways, particularly through Deuterium Metabolic Imaging (DMI) and metabolomic profiling. Its applications range from analyzing substrate flux in the Tricarboxylic Acid (TCA) cycle to investigating the intricate metabolic interplay within the gut microbiome.

Emerging and Advanced Research Applications

Site-Selective Functionalization of Methylene C-H Bonds in Dicarboxylic Acids

The direct functionalization of carbon-hydrogen (C-H) bonds is a formidable challenge in organic synthesis, particularly the selective activation of seemingly equivalent C-H bonds within a molecule. Dicarboxylic acids, with their multiple methylene groups, present a classic case for the study of site-selectivity. The use of 2,2,3,3-tetradeuteriobutanedioic acid is instrumental in mechanistic studies aimed at understanding and controlling these transformations, primarily through the investigation of the kinetic isotope effect (KIE).

The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in the reactant is replaced by a deuterium (B1214612) atom. A primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step of the reaction. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.

In the context of site-selective functionalization of dicarboxylic acids, such as the palladium-catalyzed lactonization, understanding the KIE is crucial for optimizing catalyst and ligand systems. nih.govresearchgate.net For instance, in a hypothetical reaction aimed at functionalizing the β-methylene C-H bonds of a dicarboxylic acid, a significant KIE upon using this compound would provide strong evidence that the C-H bond cleavage is the rate-limiting step. slideserve.comresearchgate.net This information is invaluable for catalyst design, as it directs efforts towards developing catalysts that can efficiently overcome the activation barrier of this step.

| Isotopologue | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|

| This compound | > 1 (Normal KIE) | C-H bond cleavage is part of the rate-determining step. | slideserve.comresearchgate.net |

| This compound | ≈ 1 (No KIE) | C-H bond cleavage is not rate-determining. | slideserve.com |

| This compound | < 1 (Inverse KIE) | A pre-equilibrium step involving the C-H bond occurs before the rate-determining step, or a change in hybridization from sp2 to sp3 at the carbon center. | nih.gov |

Applications in Biomarker Discovery and Validation for Metabolic Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful approach for identifying biomarkers associated with various diseases, including metabolic disorders like diabetes and mitochondrial dysfunction. nih.govredoxplore.com The accurate quantification of metabolites is paramount in these studies, and isotopically labeled compounds such as this compound play a critical role as internal standards in mass spectrometry-based metabolomics.

When analyzing biological samples, the concentration of endogenous succinate (B1194679) can be precisely determined by adding a known amount of this compound to the sample. Because the deuterated standard is chemically identical to the natural analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer. However, due to its higher mass, it can be distinguished from the endogenous succinate, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Furthermore, this compound can be used as a metabolic tracer to investigate the flux through central carbon metabolism, particularly the Krebs cycle (also known as the citric acid or TCA cycle). nih.govbath.ac.uk By introducing the deuterated succinate to cells or organisms, researchers can track the incorporation of the deuterium label into downstream metabolites of the Krebs cycle. aps.org This allows for the quantitative analysis of metabolic pathway activity, which can be altered in disease states. For example, studies on mitochondrial dysfunction have utilized succinate to probe the activity of Complex II of the electron transport chain. nih.govresearchgate.netnih.gov Dysregulation of succinate metabolism has been linked to various pathological conditions, making it and its related pathways a key area for biomarker discovery.

| Application | Methodology | Significance | Reference |

|---|---|---|---|

| Internal Standard | Mass Spectrometry-based Metabolomics | Enables accurate and precise quantification of endogenous succinate levels. | nih.gov |

| Metabolic Tracer | Isotope Tracing and Fluxomics | Allows for the investigation of Krebs cycle activity and mitochondrial function. | nih.gov |

| Biomarker Validation | Clinical and Preclinical Studies | Aids in the validation of succinate as a potential biomarker for metabolic disorders. | nih.govnih.gov |

Research into Unconventional Interactions and Macroscopic Energy Effects in Deuterated Crystals

The substitution of hydrogen with deuterium can lead to subtle but measurable changes in the solid-state properties of crystalline materials. These isotopic effects can influence crystal packing, hydrogen bond geometries, and lattice dynamics. Research on deuterated crystals, including those of this compound, provides a unique window into understanding unconventional intermolecular interactions and their collective macroscopic energy effects.

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, which are sensitive to their local environment and intermolecular interactions. Studies on the polarized IR spectra of deuterated dicarboxylic acid crystals have revealed insights into the nature of hydrogen bonding. nih.govnih.gov The substitution of the methylene hydrogens with deuterium in succinic acid can subtly alter the electron distribution within the molecule, which in turn can affect the strength and geometry of the hydrogen bonds formed by the carboxylic acid groups. These changes can be observed as shifts in the vibrational frequencies and changes in the intensity and shape of the IR absorption bands.

Neutron scattering is another valuable technique for studying deuterated crystals. arxiv.org Because neutrons interact with atomic nuclei, they are particularly sensitive to the positions of light atoms like hydrogen and deuterium. Neutron diffraction can provide precise information about the crystal structure, including the locations of the deuterium atoms, while inelastic neutron scattering can probe the lattice dynamics (phonons) of the crystal. aps.orgnih.govnih.gov By comparing the lattice dynamics of protiated and deuterated succinic acid, researchers can gain insights into how the isotopic substitution at the methylene positions affects the collective vibrations of the crystal lattice and, consequently, its macroscopic properties such as thermal expansion and heat capacity.

| Technique | Information Gained | Relevance to this compound | Reference |

|---|---|---|---|

| Infrared Spectroscopy | Vibrational modes, hydrogen bond strength and geometry. | Probing the influence of methylene deuteration on intermolecular interactions. | nih.govnih.gov |

| Neutron Scattering | Precise crystal structure, lattice dynamics (phonons). | Understanding the effect of isotopic substitution on the collective properties of the crystal. | arxiv.orgnih.gov |

| Computational Modeling | Theoretical prediction of crystal structure, vibrational spectra, and interaction energies. | Elucidating the nature of unconventional interactions and their energetic consequences. | researchgate.netnih.gov |

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,3,3-tetradeuteriobutanedioic acid with high isotopic purity?

Synthesis of deuterated compounds typically involves isotopic exchange or deuteration reactions. For this compound, methods may include:

- Deuterium Oxide (D₂O) Exchange : Proton-deuterium (H/D) exchange under acidic or basic conditions, leveraging the labile protons in the carboxylic acid groups. Reaction conditions (e.g., temperature, catalyst) must be optimized to ensure selective deuteration at the 2,2,3,3 positions .

- Catalytic Deuteration : Use of deuterium gas (D₂) with palladium or platinum catalysts to hydrogenate unsaturated precursors (e.g., maleic acid derivatives) in deuterated solvents. Inert atmospheres and temperature control (~50–80°C) minimize side reactions .

- Precursor Functionalization : Starting with deuterated intermediates (e.g., 2,2,3,3-tetradeuterio-succinic anhydride) followed by hydrolysis. Isotopic purity (>98% D) requires rigorous purification via recrystallization or chromatography .

Q. How should this compound be handled and stored to maintain isotopic integrity?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent proton exchange with ambient moisture. Desiccants (e.g., molecular sieves) are recommended .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to minimize H/D exchange .

- Quality Control : Regularly verify isotopic purity via mass spectrometry (MS) or ²H NMR .

Q. What spectroscopic techniques are effective for characterizing deuterium substitution patterns?

- ²H NMR Spectroscopy : Directly detects deuterium nuclei, confirming substitution sites. For example, the absence of ¹H signals at δ 2.5–3.0 ppm (typical for CH₂ in succinic acid) and distinct ²H coupling patterns validate deuteration .

- FT-IR Spectroscopy : Compare O–D (2500–2700 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretching bands to assess deuteration efficiency.

- High-Resolution MS : Isotopic clusters in electrospray ionization (ESI-MS) confirm molecular weight shifts (e.g., +4 Da for four deuterium atoms) .

Advanced Research Questions

Q. How does deuterium substitution at the 2,2,3,3 positions affect the acid dissociation constants (pKa) of butanedioic acid?

Deuterium substitution alters hydrogen bonding and electronic effects, typically increasing pKa values by 0.3–0.5 units due to the kinetic isotope effect (KIE). For this compound:

- Methodology : Use potentiometric titration in D₂O to measure pKa values. Compare with protiated analogs under identical conditions.

- Data Interpretation : A higher pKa₂ (second dissociation) is expected due to reduced stabilization of the conjugate base by deuterium’s lower zero-point energy .

Q. What strategies resolve contradictory kinetic data in reactions involving deuterated vs. protiated analogs?

Contradictions often arise from unaccounted isotopic effects or experimental variables. Mitigation strategies include:

- Control Experiments : Parallel reactions with protiated and deuterated compounds under identical conditions (temperature, solvent purity, catalyst loading) .

- Isotopic Dilution Studies : Introduce trace protiated compound into deuterated reactions to assess exchange rates.

- Computational Modeling : Density functional theory (DFT) simulations to quantify KIE and identify rate-limiting steps .

Q. How can researchers optimize this compound in isotopic tracer studies without introducing artifacts?

- Metabolic Tracing : Use LC-MS/MS to track deuterium incorporation into downstream metabolites. Normalize data to account for natural isotope abundance.

- Artifact Prevention : Avoid high concentrations that may perturb enzyme kinetics. Validate tracer stability via time-course MS analysis .

- Dynamic Nuclear Polarization (DNP) : Enhance NMR sensitivity for real-time monitoring of deuterated intermediates in metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.